An In-Depth Technical Guide to the Mechanism of Action of 2MeSADP on P2Y Receptors
An In-Depth Technical Guide to the Mechanism of Action of 2MeSADP on P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of 2-methylthioadenosine diphosphate (2MeSADP) on P2Y purinergic receptors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, cell biology, and drug discovery. This document details the receptor selectivity, binding affinity, and downstream signaling pathways of 2MeSADP, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.
Core Mechanism of Action
2-Methylthioadenosine diphosphate (2MeSADP) is a potent and selective agonist for a subset of the P2Y family of G protein-coupled receptors (GPCRs), which are activated by extracellular nucleotides. Specifically, 2MeSADP shows high affinity and activity at the P2Y1, P2Y12, and P2Y13 receptor subtypes, all of which are endogenously activated by adenosine diphosphate (ADP). Its stability compared to ADP makes it a valuable tool for in vitro and in vivo studies of these receptors.
The mechanism of action of 2MeSADP is dictated by the specific P2Y receptor subtype it activates and the G protein to which that receptor couples.
-
P2Y1 Receptor: This receptor is predominantly coupled to Gq/11 proteins. Activation of the P2Y1 receptor by 2MeSADP stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for processes such as platelet shape change and aspects of neurotransmission.
-
P2Y12 and P2Y13 Receptors: Both of these receptors are coupled to Gi/o proteins. Upon activation by 2MeSADP, the α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] The βγ-subunits can also activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway. The reduction in cAMP is a key signaling event in platelet aggregation and also plays a role in the regulation of ATP release from red blood cells.[1]
Data Presentation: Quantitative Analysis of 2MeSADP Activity
The following tables summarize the reported potency (EC50/pEC50), binding affinity (Ki), and dissociation constant (Kd) of 2MeSADP for human P2Y receptor subtypes. These values are essential for designing and interpreting experiments aimed at characterizing P2Y receptor pharmacology.
Table 1: Potency of 2MeSADP at P2Y Receptors
| Receptor Subtype | Parameter | Value | Species | Reference |
| P2Y1 | pEC50 | 8.29 | Human | [2][3] |
| P2Y12 | EC50 | 5 nM | Human | [2][3] |
| P2Y13 | EC50 | 19 nM | Human | [2][3] |
| P2Y13 | EC50 | 1.93 nM (Ca2+/IP3) | Human | [4] |
| P2Y13 | IC50 | 38.9 nM (cAMP) | Human | [4] |
| P2Y6 | pEC50 | 5.75 | Rat | [2] |
| P2Y13 | EC50 | 6.2 nM | Mouse | [2] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Table 2: Binding Affinity of 2MeSADP at P2Y Receptors
| Receptor Subtype | Parameter | Value | Cell Line | Reference |
| P2Y12 | Ki | 32.1 nM | HEK | [5] |
| P2Y12 | Kd | 4.9 ± 1.3 nM | COS7 | [6] |
| - | Ki | 118 ± 11 nM | DAMI | [1] |
| - | Ki | 38 ± 11 nM | Meg-01 | [1] |
| - | Kd | 45.3 ± 13.4 nM | DAMI | [1] |
| - | Kd | 48.2 ± 17.7 nM | Meg-01 | [1] |
Mandatory Visualization
The following diagrams illustrate the primary signaling pathways activated by 2MeSADP and a general workflow for its experimental characterization.
Caption: 2MeSADP signaling through the Gq-coupled P2Y1 receptor.
Caption: 2MeSADP signaling through Gi-coupled P2Y12 and P2Y13 receptors.
Caption: General experimental workflow for characterizing 2MeSADP activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of 2MeSADP's effects. Below are outlines for key experiments.
Radioligand Binding Assay for P2Y12 Receptor
This assay quantifies the binding of a radiolabeled ligand to the P2Y12 receptor, allowing for the determination of receptor density (Bmax) and affinity (Kd). A competitive binding format is used to determine the binding affinity (Ki) of unlabeled ligands like 2MeSADP.
Materials:
-
Cell membranes from cells expressing the P2Y12 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-2MeSADP or another suitable P2Y12 radioligand.
-
Unlabeled 2MeSADP for competition.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from P2Y12-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Cell membranes (e.g., 10-20 µg of protein).
-
Varying concentrations of unlabeled 2MeSADP.
-
A fixed concentration of [³H]-2MeSADP (typically near its Kd).
-
For determining non-specific binding, use a high concentration of a known P2Y12 antagonist.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to calculate the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay for P2Y1 Receptor
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled P2Y1 receptor by 2MeSADP.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
2MeSADP.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed P2Y1-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Inject varying concentrations of 2MeSADP into the wells.
-
Measurement: Immediately and continuously measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the concentration of 2MeSADP to generate a dose-response curve and determine the EC50 value.
Adenylyl Cyclase Inhibition Assay for P2Y12/P2Y13 Receptors
This assay measures the ability of 2MeSADP to inhibit adenylyl cyclase activity via the Gi-coupled P2Y12 or P2Y13 receptors, leading to a decrease in cAMP levels.
Materials:
-
Cells expressing the P2Y12 or P2Y13 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
2MeSADP.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Lysis buffer.
Procedure:
-
Cell Treatment: Plate P2Y12 or P2Y13-expressing cells in a multi-well plate.
-
Stimulation: Treat the cells with a fixed concentration of forskolin to stimulate cAMP production. Simultaneously, add varying concentrations of 2MeSADP.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The decrease in cAMP levels in the presence of 2MeSADP indicates adenylyl cyclase inhibition. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of 2MeSADP to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of Potency of the P2Y13 Receptor Agonists: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2MeSADP | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
